Lipophilicity Enhancement: Trifluoroethyl Substitution Increases LogP by Over 3.8 Units Compared to Non-Fluorinated AIB
The predicted LogP of 2-methyl-2-((2,2,2-trifluoroethyl)amino)propanoic acid is 1.0015 , which is approximately 3.8 log units higher than the experimentally determined LogP of -2.8 for the non-fluorinated α,α-disubstituted amino acid 2-aminoisobutyric acid (AIB) [1]. This LogP differential corresponds to an approximately 6,300-fold increase in octanol-water partition coefficient, indicating substantially enhanced passive membrane permeability potential for peptide sequences incorporating the trifluoroethyl-substituted residue.
| Evidence Dimension | Predicted/Experimental LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 1.0015 (predicted) |
| Comparator Or Baseline | 2-Aminoisobutyric acid (AIB): LogP = -2.8 (experimental) |
| Quantified Difference | ΔLogP = +3.8 (approx. 6,300-fold increase in partition coefficient) |
| Conditions | Predicted LogP from vendor datasheet (Leyan); experimental LogP from Sielc database; standard octanol-water partition conditions |
Why This Matters
This lipophilicity differential directly impacts peptide absorption, distribution, and passive membrane crossing, making the trifluoroethyl-substituted building block a strategically distinct choice for projects requiring balanced hydrophobicity without adding separate lipophilic side chains.
- [1] Sielc Inc. 2-Aminoisobutyric acid, CAS 62-57-7, LogP -2.8. View Source
